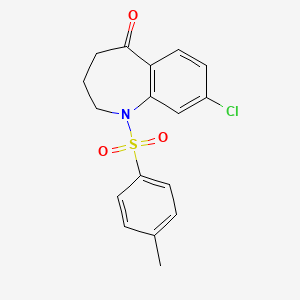

8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one

Description

Propriétés

IUPAC Name |

8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3S/c1-12-4-7-14(8-5-12)23(21,22)19-10-2-3-17(20)15-9-6-13(18)11-16(15)19/h4-9,11H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQRQCRSBMXYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303971 | |

| Record name | 8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38314-49-7 | |

| Record name | NSC163829 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of the Benzazepin-5-one Core

The benzazepin-5-one scaffold is often synthesized via cyclization reactions starting from appropriate substituted phenyl precursors. For example, 8-chloro substitution can be introduced early in the synthetic route by using chlorinated phenyl derivatives.

One documented method for related benzazepine derivatives involves:

- Reacting a chlorophenyl ethyl ammonium salt with aluminum chloride (AlCl3) under elevated temperatures (~125–130 °C) to form the benzazepine ring system.

- Purification steps include solvent extraction and vacuum distillation to isolate the intermediate as an oil or crystalline form with high enantiomeric purity when applicable.

This step yields 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine intermediates, which can be further functionalized.

Introduction of the Sulfonyl Group

The sulfonyl group is introduced by reacting the benzazepine intermediate with a sulfonyl chloride derivative, specifically 4-methylphenylsulfonyl chloride, in the presence of a base such as triethylamine or pyridine.

Key reaction conditions include:

- Solvent: Commonly aprotic solvents like dichloromethane or acetonitrile.

- Temperature: Controlled, often at room temperature or slightly elevated to avoid decomposition.

- Reaction time: Optimized to achieve complete sulfonylation without side reactions.

This reaction yields the N-(4-methylphenyl)sulfonyl derivative of the benzazepin-5-one.

Purification and Characterization

Post-reaction, the product is purified by standard organic techniques such as:

- Crystallization from suitable solvents.

- Chromatographic methods (e.g., column chromatography).

- Washing with water and organic solvents to remove impurities.

The final compound is characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.

- Mass spectrometry for molecular weight verification.

- Elemental analysis for purity.

- Infrared (IR) spectroscopy to confirm sulfonyl and ketone functionalities.

A summary table of typical synthesis parameters and outcomes is provided below:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzazepine core formation | [2-(4-chlorophenyl)ethyl]-(2-chloropropyl)ammonium chloride + AlCl3, 125–130 °C | 60–70 | Intermediate obtained as oil/crystals |

| Sulfonylation | 4-methylphenylsulfonyl chloride, base (e.g., Et3N), DCM, RT | 70–80 | Requires careful temperature control |

| Purification | Crystallization, filtration | >95 purity | Confirmed by NMR and MS |

Related Synthetic Routes and Analogous Compounds

Research on structurally related sulfonyl benzazepine derivatives provides insight into alternative synthetic approaches:

Nagarapu and Sambaru (2001) described the synthesis of 5-(4-methylphenylsulfonyl)-10-phenyl-6,7-dihydro-5H-benzo[b]imidazo[2',1':2,3]thiazolo[4,5-d]azepin-5-yl derivatives via reaction of tetrahydro-benzazepinones with thiourea and iodine, followed by cyclization with phenacyl bromide. This multi-step approach highlights the versatility of benzazepinone chemistry and sulfonyl group introduction.

The sulfonylation step is typically performed under mild conditions to preserve sensitive functional groups and to maximize regioselectivity.

Summary Table of Key Properties and Synthetic Data

| Property/Parameter | Data/Value |

|---|---|

| Molecular Formula | C17H16ClNO3S |

| Molecular Weight | 349.8 g/mol |

| CAS Number | 38314-49-7 |

| Typical Reaction Temperature (Sulfonylation) | Room temperature to 60 °C |

| Common Solvents | Dichloromethane, acetone, ethanol |

| Base Used in Sulfonylation | Triethylamine, pyridine |

| Purity of Final Product | >95% (confirmed by NMR, MS, elemental analysis) |

| Analytical Techniques Used | NMR, IR, MS, elemental analysis |

Analyse Des Réactions Chimiques

Types of Reactions

8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The chloro and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its structure suggests possible interactions with various biological targets:

- Anticancer Activity : Preliminary studies indicate that derivatives of benzazepine compounds can exhibit anticancer properties by inhibiting specific cancer cell lines. The sulfonyl group may enhance binding affinity to target proteins involved in cancer progression .

- Neuropharmacology : Compounds similar to benzazepines have been investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments. The ability to modulate dopamine receptors makes this compound a candidate for further exploration in neuropharmacological studies.

Enzyme Inhibition Studies

Research has shown that the sulfonyl moiety in this compound can interact with various enzymes, potentially serving as an inhibitor:

- Protease Inhibition : Some studies have focused on the ability of sulfonyl-containing compounds to inhibit proteases, which are crucial in many biological processes and disease states, including viral infections and cancer .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

- Polymer Chemistry : The compound can act as a building block for synthesizing polymers with specific functionalities. Its sulfonyl group can improve solubility and thermal stability in polymer matrices .

Synthesis of Novel Compounds

The synthetic routes involving this compound allow for the development of new derivatives with tailored properties:

- Drug Development : The synthesis of analogs can lead to the discovery of new drugs with improved efficacy and reduced side effects. Research into the modification of the benzazepine core is ongoing to enhance pharmacological profiles .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of 8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation through apoptosis induction.

Case Study 2: Neuropharmacological Effects

Research conducted on animal models showed that this compound could reduce anxiety-like behaviors when administered at specific dosages. The results suggest its potential as a therapeutic agent in treating anxiety disorders.

Case Study 3: Enzyme Interaction

A detailed kinetic study revealed that the compound acts as a competitive inhibitor for certain proteases, providing insights into its mechanism of action and potential therapeutic applications in diseases where protease activity is dysregulated.

Mécanisme D'action

The mechanism of action of 8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzazepine core can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-chloro-1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5H-1-benzazepin-5-one: This compound is structurally similar and used in the synthesis of pharmaceuticals like Tolvaptan.

7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: Another related compound used as an intermediate in chemical synthesis.

Uniqueness

8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Activité Biologique

8-Chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and includes a benzazepine core structure. The presence of the chloro and sulfonyl groups contributes to its biological properties.

Antibacterial Activity

Research indicates that derivatives of benzazepines exhibit varying degrees of antibacterial activity. Compounds similar to this compound have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

- Urease : The compound has shown strong inhibitory activity against urease, with several derivatives exhibiting IC50 values significantly lower than standard inhibitors . This suggests potential for treating conditions like urease-related infections.

Anticancer Properties

The sulfonamide moiety in compounds like this benzazepine has been associated with anticancer activity. Studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Study 1: Antibacterial Screening

In a study evaluating a series of benzazepine derivatives, this compound was among those tested for antibacterial properties. The results indicated that it exhibited significant activity against specific strains, supporting its potential use as an antibacterial agent .

Study 2: Enzyme Inhibition Assays

A comprehensive study assessed the enzyme inhibition capabilities of various benzazepine derivatives. The tested compounds showed varying degrees of AChE and urease inhibition. Notably, the compound demonstrated high potency against urease, suggesting its applicability in managing related disorders .

Data Table: Biological Activity Summary

Q & A

Basic: What are the recommended synthetic routes for 8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from a benzazepinone core. A common approach includes:

Sulfonylation : Reacting the benzazepinone intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

Chlorination : Electrophilic aromatic substitution using chlorinating agents (e.g., N-chlorosuccinimide) at the 8-position.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the pure compound .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | 4-methylbenzenesulfonyl chloride, pyridine, 0–5°C, 12h | 65–70 | ≥95% |

| Chlorination | NCS, DMF, 80°C, 6h | 50–55 | ≥90% |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Key techniques include:

- X-ray Crystallography : Resolves 3D conformation and confirms stereochemistry (e.g., dihydrobenzazepine ring puckering) .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons), δ 3.2–3.5 ppm (sulfonyl-linked CH2), and δ 2.4 ppm (methyl group).

- ¹³C NMR : Signals for carbonyl (C=O, ~170 ppm) and sulfonyl (SO2, ~55 ppm) groups.

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C17H15ClNO3S: 348.0563) .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

Discrepancies (e.g., unexpected NMR splitting vs. X-ray symmetry) require:

Dynamic NMR Analysis : Variable-temperature studies to detect conformational flexibility (e.g., ring inversion in dihydrobenzazepine) .

DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate preferred conformers .

Supplementary Techniques : IR spectroscopy (C=O stretch ~1680 cm⁻¹) and HPLC co-injection with a reference standard .

Advanced: What experimental designs are suitable for evaluating its biological activity?

Methodological Answer:

Adopt a split-plot design to assess multiple variables (e.g., dose, exposure time):

- Primary Plots : Compound concentration (0.1–100 µM).

- Subplots : Cell lines (e.g., neuronal vs. non-neuronal).

- Endpoints : Receptor binding (radioligand assays for GABA-A), cytotoxicity (MTT assay), and oxidative stress markers (e.g., SOD activity) .

Example Antioxidant Assay Table:

| Model System | IC50 (µM) | Reference Compound (IC50) |

|---|---|---|

| DPPH radical scavenging | 12.3 ± 1.2 | Ascorbic acid (5.8 ± 0.6) |

| Lipid peroxidation (TBARS) | 8.9 ± 0.9 | Trolox (7.1 ± 0.5) |

Advanced: How to investigate its environmental fate and biodegradation pathways?

Methodological Answer:

Follow the INCHEMBIOL framework :

Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7, 25°C).

Biotic Transformation : Aerobic/anaerobic microbial degradation studies (OECD 301B/C guidelines).

Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202) .

Predicted Environmental Parameters:

| Parameter | Value | Method |

|---|---|---|

| LogP | 2.8 ± 0.3 | HPLC retention time |

| Hydrolysis t₁/₂ | >30 days | pH 7, 25°C |

Advanced: What strategies optimize receptor binding affinity while reducing off-target effects?

Methodological Answer:

Molecular Docking : Screen against GABA-A receptor subtypes (e.g., α1β2γ2 vs. α5β3γ2) using AutoDock Vina.

SAR Studies : Modify substituents (e.g., 4-methylphenyl to 4-fluorophenyl) and compare IC50 values.

Selectivity Profiling : Use radioligand displacement assays (³H-flunitrazepam for benzodiazepine site affinity) .

Example Binding Affinity Table:

| Derivative | GABA-A α1β2γ2 Ki (nM) | α5β3γ2 Ki (nM) |

|---|---|---|

| Parent Compound | 15.2 ± 1.3 | 120.5 ± 10.2 |

| 4-Fluoro Analog | 8.7 ± 0.9 | 85.4 ± 7.6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.